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Compound of Interest

Compound Name: 1-(4-Methoxybenzyl)-1H-imidazole

Cat. No.: B7845509 Get Quote

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a detailed overview of the crystallographic analysis of imidazole

derivatives. While a comprehensive search of scientific literature and crystallographic

databases did not yield specific data for the crystal structure of 1-(4-Methoxybenzyl)-1H-
imidazole, this document presents a thorough analysis of the closely related compound, 1-(4-

methoxyphenyl)-1H-imidazole. This analogue, lacking only the methylene bridge of the

requested molecule, offers significant structural insights that are invaluable for research in drug

design and materials science involving this class of compounds.

The data and protocols presented herein are based on the findings reported in the

crystallographic and spectroscopic characterization of 1-(4-methoxyphenyl)-1H-imidazole.

Data Presentation
The following tables summarize the key quantitative data from the crystal structure analysis of

1-(4-methoxyphenyl)-1H-imidazole.

Table 1: Crystal Data and Structure Refinement
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Parameter Value

Empirical Formula C₁₀H₁₀N₂O

Formula Weight 174.20

Temperature 100(2) K

Wavelength 1.54178 Å

Crystal System Monoclinic

Space Group P2₁/c

Unit Cell Dimensions

a 11.2325(3) Å

b 5.6883(2) Å

c 13.5186(4) Å

α 90°

β 96.653(1)°

γ 90°

Volume 857.94(5) Å³

Z 4

Density (calculated) 1.348 Mg/m³

Absorption Coefficient 0.758 mm⁻¹

F(000) 368

Refinement Details

R-int 0.029

Goodness-of-fit on F² 1.05

Final R indices [I>2σ(I)] R₁ = 0.035, wR₂ = 0.089

R indices (all data) R₁ = 0.036, wR₂ = 0.090

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7845509?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 2: Selected Bond Lengths (Å)
Bond Length (Å) Bond Length (Å)

O1-C1 1.370(1) N2-C8 1.323(1)

O1-C10 1.428(1) N2-C9 1.381(1)

N1-C4 1.428(1) C2-C3 1.382(2)

N1-C8 1.383(1) C3-C4 1.387(2)

N1-C9 1.329(1) C4-C5 1.391(1)

Table 3: Selected Bond Angles (°)
Angle Degree (°) Angle Degree (°)

C1-O1-C10 117.8(1) C8-N2-C9 106.3(1)

C4-N1-C8 125.8(1) O1-C1-C2 115.5(1)

C4-N1-C9 127.8(1) O1-C1-C6 124.8(1)

C8-N1-C9 106.2(1) N1-C4-C3 119.2(1)

N1-C8-N2 111.1(1) N1-C4-C5 120.3(1)

N1-C9-N2 110.1(1) N1-C8-H8A 124.4

Experimental Protocols
The methodologies employed in the synthesis and crystallographic analysis of 1-(4-

methoxyphenyl)-1H-imidazole are detailed below.

Synthesis and Crystallization
1-(4-methoxyphenyl)-1H-imidazole was obtained from commercial sources and used without

further purification. Single crystals suitable for X-ray diffraction were grown from a slow

evaporation of a solution of the compound in an appropriate solvent at room temperature.

X-ray Data Collection and Structure Refinement
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A suitable single crystal was selected and mounted on a diffractometer. The crystal was kept at

a constant temperature of 100(2) K during data collection. The structure was solved using

direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were

refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a

riding model.

Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental and analytical processes

involved in the crystal structure determination of 1-(4-methoxyphenyl)-1H-imidazole.
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Synthesis & Crystallization

X-ray Diffraction

Structure Solution & Refinement

Data Output

Commercial 1-(4-methoxyphenyl)-1H-imidazole

Slow Evaporation for Single Crystal Growth

Data Collection on Diffractometer (100 K)

Structure Solution (Direct Methods)

Full-Matrix Least-Squares Refinement on F²

Final Crystallographic Model

Generation of Data Tables (Bond Lengths, Angles, etc.)

Click to download full resolution via product page

Experimental workflow for the crystal structure analysis.
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To cite this document: BenchChem. [Crystal Structure Analysis of 1-(4-Methoxybenzyl)-1H-
imidazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7845509#crystal-structure-analysis-of-1-4-
methoxybenzyl-1h-imidazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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